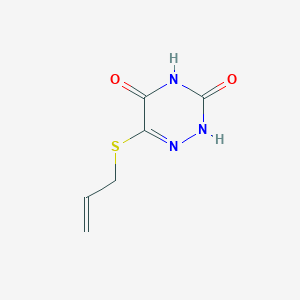

5-Allylmercapto-6-azauracil

説明

5-Allylmercapto-6-azauracil is a chemical compound with the molecular formula C(_6)H(_7)N(_3)O(_2)S. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound features an allylmercapto group at the 5-position and an aza modification at the 6-position of the uracil ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allylmercapto-6-azauracil typically involves the following steps:

Starting Materials: The synthesis begins with uracil or a uracil derivative.

Introduction of the Allylmercapto Group: This step involves the introduction of an allylmercapto group at the 5-position. This can be achieved through nucleophilic substitution reactions using allyl mercaptan and appropriate catalysts.

Aza Modification: The aza modification at the 6-position is introduced through a series of reactions that may involve nitration, reduction, and subsequent cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

化学反応の分析

Types of Reactions

5-Allylmercapto-6-azauracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the allylmercapto group or the uracil ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylmercapto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the allylmercapto group or the uracil ring.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2.1. Antiviral Activity

One of the primary applications of AMA is its antiviral properties. Studies have shown that AMA exhibits significant activity against several viruses, including:

- Herpes Simplex Virus (HSV) : Research indicates that AMA can inhibit the replication of HSV by interfering with viral DNA synthesis.

- HIV : Preliminary studies suggest that AMA may have potential as an HIV reverse transcriptase inhibitor, disrupting the viral life cycle.

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Herpes Simplex Virus | Inhibition of viral DNA synthesis | |

| HIV | Potential reverse transcriptase inhibition |

2.2. Cancer Research

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that AMA can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : AMA has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress and subsequent cell death.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis and cell cycle arrest | |

| Lung Cancer | Increased ROS generation leading to cell death |

2.3. Enzyme Inhibition

AMA acts as an inhibitor for several key enzymes involved in nucleotide metabolism:

- Dihydropyrimidine Dehydrogenase (DPD) : Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their availability.

- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibiting it can slow down the growth of rapidly dividing cells.

| Enzyme | Inhibition Effect | Reference |

|---|---|---|

| Dihydropyrimidine Dehydrogenase | Enhanced efficacy of chemotherapeutics | |

| Thymidylate Synthase | Slowed growth in cancer cells |

3.1. Antiviral Efficacy Study

A study conducted on the antiviral efficacy of AMA against HSV revealed a dose-dependent inhibition of viral replication, with significant reductions observed at concentrations as low as 10 µM. The study concluded that AMA could serve as a lead compound for developing new antiviral agents targeting HSV.

3.2. Cancer Cell Line Research

In a series of experiments using breast cancer cell lines (MCF-7), AMA treatment resulted in a 50% reduction in cell viability after 48 hours, accompanied by increased markers for apoptosis such as cleaved caspase-3 and PARP. This suggests that AMA could be further investigated as a potential therapeutic agent in breast cancer treatment.

作用機序

The mechanism of action of 5-Allylmercapto-6-azauracil involves its interaction with biological macromolecules. The compound can mimic uracil and incorporate into RNA, potentially disrupting normal RNA function. It may also inhibit enzymes that utilize uracil or its derivatives, thereby affecting nucleic acid metabolism and cellular processes.

Molecular Targets and Pathways

RNA Incorporation: The compound can be incorporated into RNA, leading to faulty RNA synthesis and function.

Enzyme Inhibition: It can inhibit enzymes such as thymidylate synthase or dihydrofolate reductase, which are involved in nucleotide synthesis and cell proliferation.

類似化合物との比較

Similar Compounds

5-Mercapto-6-azauracil: Lacks the allyl group but shares the mercapto and aza modifications.

5-Allylmercapto-uracil: Similar structure but without the aza modification.

6-Azauracil: Contains the aza modification but lacks the allylmercapto group.

Uniqueness

5-Allylmercapto-6-azauracil is unique due to the combination of the allylmercapto group and the aza modification. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

5-Allylmercapto-6-azauracil (5-AM-6-AU) is a derivative of 6-azauracil, known for its potential therapeutic applications, particularly in cancer treatment. This compound exhibits significant biological activity through its interaction with various biochemical pathways, primarily involving nucleotide metabolism and transcriptional regulation. This article delves into the biological activity of 5-AM-6-AU, supported by relevant data tables, case studies, and research findings.

5-AM-6-AU functions primarily as an inhibitor of IMP dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, 5-AM-6-AU leads to a decrease in intracellular levels of guanosine triphosphate (GTP) and uridine triphosphate (UTP), which are essential for RNA synthesis and cellular proliferation.

Key Mechanisms:

- Inhibition of Nucleotide Synthesis : The compound's action results in reduced availability of nucleotides necessary for RNA transcription, thereby affecting cell growth and replication.

- Transcriptional Regulation : Studies indicate that 5-AM-6-AU affects transcription elongation by increasing the dependency on functional RNA polymerase II elongation factors due to lowered nucleotide levels .

Biological Activity Overview

The biological activity of 5-AM-6-AU has been evaluated through various experimental models, particularly in yeast and mammalian cells. Below is a summary of findings from notable studies:

Case Studies

- Yeast Model Studies :

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines have shown that treatment with 5-AM-6-AU leads to reduced cell viability and proliferation. The mechanism was linked to impaired nucleotide synthesis and subsequent disruption of RNA synthesis pathways.

Research Findings

Recent research has expanded the understanding of how 5-AM-6-AU interacts with cellular processes:

Inhibition Studies

Research indicates that the inhibition of IMPDH by 5-AM-6-AU is not only effective but also selective, suggesting potential for targeted therapy in malignancies characterized by high proliferation rates.

Transcriptional Impact

The compound's ability to induce transcriptional stress has been observed in yeast models where mutations affecting elongation factors resulted in heightened sensitivity to both 5-AM-6-AU and other related inhibitors like mycophenolic acid (MPA), further indicating its role as a biomarker for transcriptional elongation defects .

特性

IUPAC Name |

6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRGHKDRHYUZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907440 | |

| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10237-48-6 | |

| Record name | NSC107688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。